Vatalanib (hydrochloride), also known as PTK787/ZK-222584, is a small molecule that acts as an antiangiogenic agent by inhibiting all known vascular endothelial growth factor receptors. It is primarily under investigation for the treatment of various solid tumors. The compound has garnered attention for its potential to impede tumor growth and metastasis by disrupting the formation of new blood vessels, a process essential for tumor development.
Vatalanib was developed by pharmaceutical companies as part of ongoing research into targeted cancer therapies. Its chemical structure and properties have been detailed in various scientific publications, including studies on its synthesis, biological evaluation, and molecular docking.
Vatalanib is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptor tyrosine kinases, which play a crucial role in angiogenesis. This classification places it among other therapeutic agents aimed at inhibiting tumor-associated angiogenesis.
The synthesis of Vatalanib typically involves multi-step organic reactions. A common synthetic route includes the formation of the phthalazine core through the reaction of 2,4-dichloroquinazoline with suitable intermediates in the presence of a base such as potassium carbonate in isopropanol. The reaction is generally refluxed for about one hour, followed by cooling, filtration, and recrystallization from isopropanol to obtain the final product .
Vatalanib has a molecular formula of and a molecular weight of approximately 346.81 g/mol . The structure includes:
Vatalanib undergoes various chemical reactions typical of small organic molecules. Key reactions include:
The synthesis process is monitored through TLC, ensuring that each step proceeds correctly before isolation and purification. Characterization techniques such as NMR and infrared spectroscopy confirm structural integrity post-synthesis.
Vatalanib functions primarily by inhibiting vascular endothelial growth factor receptors, specifically targeting receptors 1, 2, and 3. By blocking these receptors, Vatalanib disrupts signaling pathways essential for angiogenesis, thereby reducing blood supply to tumors and inhibiting their growth.
Vatalanib is primarily researched for its applications in oncology:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5